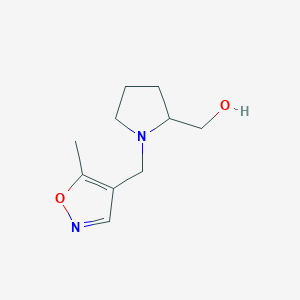

(1-((5-Methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (1-((5-Methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound used in scientific research. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine and isoxazole scaffolds. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . Isoxazole synthesis often involves metal-free synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrrolidine ring and an isoxazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the introduction of various groups on the isoxazole ring . For instance, the introduction of fluorine-containing phenyl groups into molecular structures can enhance herbicidal activities .Scientific Research Applications

Synthesis of Heterocycles

Isoxazoles and pyrrolidines are common motifs in organic chemistry, valued for their presence in biologically active molecules. Research has shown efficient methods for synthesizing amino-substituted isoxazoles and pyrrolidines, which are essential for creating diverse chemical libraries used in drug discovery and material science. For example, the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles from pyrroles and hydroxylamine in methanol highlights the versatility of isoxazole derivatives in organic synthesis (Sobenina et al., 2005).

Catalysis and Reaction Development

The application of methanol in organic synthesis, including the methylation of pyridines and phenols, underlines the utility of methanol as a solvent and reactant in catalytic processes. This research has implications for developing greener synthesis methods and understanding the mechanistic aspects of catalysis involving heterocyclic compounds (Nagashima et al., 2011).

Photophysical and Structural Studies

Studies on the structural features of heterocyclic compounds, including their synthesis, crystalline architecture, and spectroscopy, contribute to the understanding of their physical and chemical properties. This knowledge is crucial for designing compounds with specific optical or electronic properties for use in materials science and photophysics (Zhu et al., 2014).

Biological Activity and Bioactivation Pathways

The exploration of novel bioactivation pathways of isoxazole derivatives in human liver microsomes provides insights into the metabolic stability and potential toxicity of these compounds. This research is vital for the development of safer pharmaceutical agents and understanding the metabolic fate of heterocyclic compounds in biological systems (Yu et al., 2011).

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound and its derivatives could have potential applications in drug development.

properties

IUPAC Name |

[1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8-9(5-11-14-8)6-12-4-2-3-10(12)7-13/h5,10,13H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUVPPWZJWIISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-((5-Methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)

![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)

![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)